(2-Bromophenylethynyl)trimethylsilane
Overview
Description
The compound "(2-Bromophenylethynyl)trimethylsilane" is a chemical species that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their utility in various organic synthesis reactions, including coupling reactions and the formation of vinylsilanes and furans .
Synthesis Analysis
The synthesis of related vinylsilanes can be achieved through the reaction of bromoalkenes with lithium metal, although this process can be complicated by side reactions such as dehydrohalogenation and coupling. For instance, (1- and trans-2-bromovinyl)trimethylsilane react with lithium to yield trans-bis(trimethylsilyl)ethylene, albeit with challenges in obtaining good yields due to side reactions . Additionally, the synthesis of 2-substituted-4-trimethylsilylfurans can be accomplished from 3-bromo-2-trimethylsilyl-1-propene and a nitrile in a three-step process, demonstrating the versatility of bromoalkenes in synthesizing functionalized organosilicon compounds .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be complex and is often analyzed using techniques such as crystallography and Hirshfeld surface analysis. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, has been determined, providing insights into the intermolecular interactions that define its structure .
Chemical Reactions Analysis
Organosilicon compounds like "(2-Bromophenylethynyl)trimethylsilane" participate in various chemical reactions. The Sonogashira cross-coupling reaction, for instance, involves the reaction of bromoarenes with ethynyltrimethylsilane, leading to the formation of multiple products, including unexpected by-products due to complex reaction pathways . Furthermore, the dehalosilylation of (o-halophenyl)trimethylsilanes can generate 1,2-dehydrobenzene, indicating the potential for these compounds to undergo transformations that involve the cleavage of the aryl-silicon bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are crucial for their handling and application in synthesis. For example, (1-Bromovinyl)trimethylsilane is a clear liquid with a boiling point of 124°C at 745 mmHg and a density of 1.156 g/cm³. It is completely miscible with common organic solvents like THF and diethyl ether. The purity of such reagents can be analyzed using NMR spectroscopy, and they are typically stored in dry areas to prevent degradation .
Scientific Research Applications
(2-Bromophenylethynyl)trimethylsilane is a chemical compound that finds a wide range of applications in the medicine and electronic industry .
- Summary of the Application : This compound is used as an intermediate in various chemical reactions. One such reaction involves its reaction with trimethyl borate, which yields alkynearylboronic acid .
- Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the application, a general procedure involves reacting (2-bromophenylethynyl)trimethylsilane with trimethyl borate. The reaction conditions and other technical details would depend on the specific requirements of the experiment .
- Results or Outcomes : The reaction of (2-bromophenylethynyl)trimethylsilane with trimethyl borate yields alkynearylboronic acid . This product can then be used in further reactions, depending on the specific application in the medicine or electronic industry.
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Silicon Protecting Groups
- Summary of the Application : Silylating agents, such as (2-Bromophenylethynyl)trimethylsilane, are used to protect various functional groups during chemical reactions .
- Methods of Application or Experimental Procedures : A general procedure involves reacting (2-Bromophenylethynyl)trimethylsilane with the functional group that needs to be protected. The specific reaction conditions and other technical details would depend on the specific requirements of the experiment .
- Results or Outcomes : The use of (2-Bromophenylethynyl)trimethylsilane as a silylating agent can lead to the protection of various functional groups, thereby facilitating their use in further chemical reactions .
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Gas Chromatography Analysis
- Summary of the Application : Derivatization of a compound by reaction with a silylating agent like (2-Bromophenylethynyl)trimethylsilane is particularly useful in gas chromatography (GC) analysis .
- Methods of Application or Experimental Procedures : Molecules containing functional groups such as carboxylic acid, hydroxyl, amine, thiol and phosphate, which may be difficult to analyze by GC, can be readily converted into silylated derivatives which are generally less polar, more volatile and have greater thermal stability .
- Results or Outcomes : The silylated derivatives are more suitable for GC analysis .
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Synthesis of Silicon-Containing Organic Polymers
- Summary of the Application : There is a growing need for organosilanes in the field of silicon-containing organic polymers, whose potential applications include electronic and optical materials, catalysts and coatings .
- Methods of Application or Experimental Procedures : Hydrolytic condensation of trifunctional silanes yields silsesquioxanes, where each silicon atom is bound to an average of one and a half oxygen atoms and to one hydrocarbon group .
- Results or Outcomes : Among various types of silsesquioxanes, polyhedral oligomeric silsesquioxane (POS™) reagents offer a unique opportunity for preparing hybrid organic-inorganic materials with the inorganic structural units truly molecularly dispersed within the nanocomposites .
Safety And Hazards
“(2-Bromophenylethynyl)trimethylsilane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, it is recommended to wash off immediately with plenty of water .
properties
IUPAC Name |
2-(2-bromophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNGXSCLHXUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404123 | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenylethynyl)trimethylsilane | |
CAS RN |
38274-16-7 | |
Record name | 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38274-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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